molecular formula C15H11ClO3 B6400440 5-(3-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1262005-85-5

5-(3-Acetylphenyl)-2-chlorobenzoic acid

Cat. No.: B6400440
CAS No.: 1262005-85-5
M. Wt: 274.70 g/mol
InChI Key: ZAVYDDDNIVPJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetylphenyl)-2-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-acetylphenyl with 2-chlorobenzoic acid. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 5-(3-Carboxyphenyl)-2-chlorobenzoic acid.

    Reduction: 5-(3-Hydroxyphenyl)-2-chlorobenzoic acid.

    Substitution: 5-(3-Acetylphenyl)-2-aminobenzoic acid or 5-(3-Acetylphenyl)-2-thiolbenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-(3-Acetylphenyl)-2-chlorobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functional group transformations, making it a valuable building block for the development of new compounds. For instance, it can be transformed into derivatives through oxidation, reduction, or substitution reactions, leading to products like 5-(3-Carboxyphenyl)-2-chlorobenzoic acid or 5-(3-Hydroxyphenyl)-2-chlorobenzoic acid.

Synthetic Routes
The synthesis typically involves Friedel-Crafts acylation of 3-acetylphenyl with 2-chlorobenzoic acid, catalyzed by Lewis acids such as aluminum chloride. This reaction can be scaled up in industrial settings using continuous flow reactors to enhance yield and purity while minimizing human error.

Biological and Medicinal Applications

Anti-inflammatory and Analgesic Potential
Research indicates that this compound has potential applications in medicinal chemistry, particularly for designing anti-inflammatory and analgesic agents. Its structural features enable interactions with biological targets involved in inflammatory pathways. The acetyl group can form hydrogen bonds with enzyme residues, potentially leading to the inhibition of enzymatic activity.

Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets in biological systems. The chlorine atom may participate in halogen bonding, stabilizing interactions with proteins and modulating biological pathways that could result in therapeutic effects.

Material Science Applications

In materials science, this compound is utilized in synthesizing polymers and advanced materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-chlorobenzoic acid in biological systems involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    5-(3-Acetylphenyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(3-Acetylphenyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.

    5-(3-Acetylphenyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 5-(3-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYDDDNIVPJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689752
Record name 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-85-5
Record name 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.